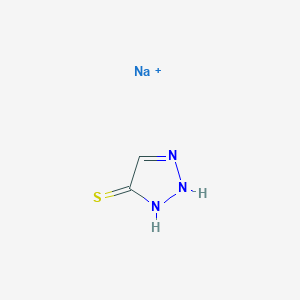

5-Mercapto-1,2,3-Triazole monosodium salt

Description

Historical Context and Evolution of Triazole Chemistry in Research

The journey of triazole chemistry began in 1885 when Bladin first coined the name for a five-membered heterocyclic aromatic ring system containing three nitrogen and two carbon atoms (C₂H₃N₃). nih.gov Early work established that the arrangement of the nitrogen atoms could lead to two primary isomers: 1,2,3-triazole and 1,2,4-triazole (B32235). nih.govtaylorandfrancis.com For much of its early history, the development of triazole chemistry was gradual.

A significant turning point came with the discovery of the biological activities of azole derivatives. The development of organic fungicides of the dithiocarbamate (B8719985) and phthalimide (B116566) types in the 1930s and 1940s was a major breakthrough in agriculture. acs.org This was followed by the discovery of antifungal properties in azole derivatives in 1944, which set the stage for their exploration in medicine. nih.gov The introduction of so-called "systemic fungicides," chemicals that can be absorbed and transported within a plant, was another milestone. acs.org

The mid-twentieth century and beyond saw an acceleration in triazole research, spurred by the development of more convenient and facile synthetic techniques. nih.gov Researchers discovered that the triazole ring could accommodate a wide range of substituents, allowing for the creation of a diverse library of novel molecules with tailored properties. nih.gov This structural versatility established triazoles as a crucial scaffold in medicinal chemistry. taylorandfrancis.com A major advance in medicine was the introduction of the first-generation triazole antifungal drugs, such as fluconazole (B54011) and itraconazole, in the 1980s. These offered a broader spectrum of activity and improved safety profiles compared to earlier treatments. researchgate.net This success cemented the reputation of the triazole core as a privileged structure in drug discovery, leading to its investigation for a vast array of therapeutic applications, including antiviral, anticancer, anti-inflammatory, and anticonvulsant agents. nih.govnih.gov Consequently, the inherent properties of triazole compounds have made them key components in fields ranging from pharmaceuticals and agriculture to polymer and materials science. nih.gov

Scope and Significance of 5-Mercapto-1,2,3-Triazole Monosodium Salt in Contemporary Chemical Sciences

Within the extensive family of triazoles, this compound stands out as a valuable compound in both research and industry. Its significance stems from the combination of the stable 1,2,3-triazole ring, a reactive thiol group, and the enhanced solubility provided by its sodium salt form. chemimpex.com

Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 59032-27-8 | scbt.combiosynth.com |

| Molecular Formula | C₂H₂N₃NaS | chemimpex.comscbt.combiosynth.com |

| Molecular Weight | 123.11 g/mol | scbt.combiosynth.com |

| Synonyms | Sodium 1,2,3-triazole-5-thiolate, 1H-1,2,3-Triazole-5-thiol Sodium Salt | scbt.comcymitquimica.com |

The unique reactivity of the thiol group makes this compound a versatile tool with several key applications in contemporary science:

Corrosion Inhibition: The compound is recognized for its effectiveness in protecting metals from corrosion. It functions by forming a protective layer on the metal surface, which enhances durability and is particularly valuable in the oil and gas industry. chemimpex.com

Analytical Chemistry: In the field of analytical chemistry, it serves as a reagent in techniques like spectrophotometry and chromatography. Its ability to form stable complexes with metal ions makes it useful for their detection and quantification in various samples. chemimpex.com

Synthesis and Materials Science: this compound is employed as a functionalizing agent in the synthesis of novel materials, including polymers and nanomaterials. A key advantage is its ability to facilitate these reactions under mild conditions, reducing the need for harsh reagents. chemimpex.com

The research interest in this compound is also amplified by the broader significance of the mercapto-triazole scaffold. Numerous studies on related 1,2,4-triazole derivatives have demonstrated significant biological activities, including antibacterial and antiproliferative properties. spandidos-publications.com For instance, certain 5-mercapto-1,2,4-triazole derivatives have shown promise as antitumor agents. spandidos-publications.com The proven utility of the 1,2,3-triazole ring in click chemistry and the development of bioactive molecules, such as those with anticancer activity, further underscores the importance of functionalized derivatives like the 5-mercapto monosodium salt. rdd.edu.iqmdpi.com Therefore, this compound is not only a useful chemical in its own right but also serves as a key building block and a subject of study within the ongoing exploration of triazole chemistry.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C2H3N3NaS+ |

|---|---|

Molecular Weight |

124.12 g/mol |

IUPAC Name |

sodium;1,2-dihydrotriazole-5-thione |

InChI |

InChI=1S/C2H3N3S.Na/c6-2-1-3-5-4-2;/h1H,(H2,3,4,5,6);/q;+1 |

InChI Key |

HHGMADGROXARPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=NNNC1=S.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Derivatization Strategies and Analogue Synthesis via 5-Mercapto-1,2,3-Triazole Monosodium Salt Scaffold

The this compound is a valuable building block for the synthesis of a diverse range of analogues. The nucleophilic sulfur atom and the reactive nitrogen atoms of the triazole ring provide multiple sites for chemical modification.

The thiol group of 5-mercaptotriazoles is readily alkylated with various electrophiles, such as alkyl halides, to form the corresponding thioethers. This S-alkylation is a common and efficient method for introducing a wide range of functional groups. For instance, the alkylation of 1,2,4-triazole-3-thiones, an isomeric relative, has been studied, revealing that S-alkylation occurs selectively under both neutral and alkaline conditions uzhnu.edu.ua. The resulting S-alkylated products can be characterized by various spectroscopic techniques.

The characterization of a novel S-alkylated triazole derivative, 1-(5-methyl)-1H-1,2,3-triazol-4-yl)ethan-1-one, involved detailed analysis of its chalcones and subsequent reaction products using X-ray crystallography to confirm the molecular structures nih.gov. Similarly, the synthesis and characterization of novel 1,2,3-triazole-based benzothiazole (B30560) derivatives involved the S-propargylation of 2-mercaptobenzothiazole, with the products being thoroughly analyzed by 1H NMR and 13C NMR spectroscopy nih.gov.

| Starting Material | Alkylating Agent | Product Type | Characterization Methods | Reference |

| 1,2,4-Triazole-3-thiones | Organic halides | S-alkylated triazoles | NMR, GIAO, DFT | uzhnu.edu.ua |

| 1-(5-methyl)-1H-1,2,3-triazol-4-yl)ethan-1-ones | Benzaldehydes | Chalcones | X-ray crystallography | nih.gov |

| 2-Mercaptobenzothiazole | Propargyl bromide | S-propargyl mercaptobenzothiazole | 1H NMR, 13C NMR, CHN analysis | nih.gov |

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes researchgate.netmdpi.comyoutube.comnih.gov. This reaction is characterized by its mild conditions, high yields, and broad functional group tolerance mdpi.com.

While the CuAAC reaction is primarily used for the de novo synthesis of the triazole ring, the principles can be applied to derivatize a pre-existing triazole scaffold. For example, a 5-mercapto-1,2,3-triazole could be functionalized at one of its nitrogen atoms with a group containing either an azide (B81097) or an alkyne. This functionalized triazole could then participate in a CuAAC reaction to attach a wide variety of molecules, thereby creating complex analogues. A related strategy involves the synthesis of 5-halogenated 1,2,3-triazoles through a stoichiometric Cu(I)-mediated azide-alkyne cycloaddition, which introduces a reactive handle at the 5-position for further derivatization organic-chemistry.org. The CuAAC reaction has also been employed in the synthesis of 1,2,3-triazole-based benzothiazole derivatives, highlighting its versatility in creating complex heterocyclic systems nih.gov.

| Reaction | Reactants | Catalyst | Product | Key Feature | Reference |

| CuAAC | Azides, Terminal Alkynes | Copper(I) | 1,4-Disubstituted 1,2,3-triazoles | High regioselectivity and yield | mdpi.comyoutube.comnih.gov |

| Stoichiometric Cu(I)-mediated cycloaddition | Azides, Alkynes | CuI, CuBr, or CuCl | 5-Halogenated 1,2,3-triazoles | Functionalization at C5 | organic-chemistry.org |

| 1,3-Dipolar Cycloaddition | S-propargyl mercaptobenzothiazole, α-halo ester/amide | - | 1,2,3-Triazole-based benzothiazoles | Synthesis of complex heterocycles | nih.gov |

The 5-mercapto-1,2,3-triazole scaffold serves as a valuable precursor for the synthesis of various fused heterocyclic systems. These fused rings often exhibit unique chemical and physical properties. A significant example is the synthesis of the novel 2H-thiazolo[4,5-d] nih.govresearchgate.netnih.govtriazole (ThTz) system. This was achieved through a multi-step synthesis that resulted in a sulfonylated ThTz, a versatile building block for further functionalization through reactions like SNAr, metal-catalyzed couplings, and radical-based alkylations rsc.org.

Another powerful strategy for creating fused triazole systems involves the intramolecular cyclization of appropriately substituted triazoles. For instance, 1,2,3-triazole-fused heterocycles can be conveniently prepared through a sequence of a Cu-catalyzed cycloaddition to form a 5-iodotriazole, followed by an intramolecular Pd-catalyzed direct arylation or Heck reaction nih.gov. This approach allows for the construction of complex polycyclic frameworks. Analogous reactions, such as the formation of thiazolo[3,2-b] nih.govresearchgate.netorganic-chemistry.orgtriazoles from 3-mercapto-1,2,4-triazoles, demonstrate the general utility of using mercapto-triazoles as precursors for fused thiazole (B1198619) ring systems researchgate.net.

| Fused System | Synthetic Strategy | Precursor | Key Transformation | Reference |

| 2H-Thiazolo[4,5-d] nih.govresearchgate.netnih.govtriazole | Multi-step synthesis | - | Formation of a sulfonylated ThTz building block | rsc.org |

| Polycyclic fused 1,2,3-triazoles | Cu-catalyzed cycloaddition followed by Pd-catalyzed cyclization | 5-Iodotriazoles | Intramolecular direct arylation or Heck reaction | nih.gov |

| Thiazolo[3,2-b] nih.govresearchgate.netorganic-chemistry.orgtriazoles | Cyclization | 3-Mercapto-1,2,4-triazoles | Reaction with cyano compounds | researchgate.net |

| 1,2,3-Triazole-fused quinoxalinones | Intramolecular cyclization | Triazole diester on a nitro-substituted ring | Hydrogenation or reaction with FeCl3/Fe powder | nih.gov |

Utilization of Specific Starting Material Precursors and Reaction Conditions

The synthesis of the 5-mercapto-1,2,3-triazole core often involves the strategic use of precursors that can provide the necessary carbon, nitrogen, and sulfur atoms for the heterocyclic ring. Key methodologies include the reaction of compounds containing an azide functionality with a source of a carbon-sulfur unit.

One of the foundational methods for creating a related heterocyclic structure involves the reaction of carbon disulfide with an azide ion. scispace.comias.ac.inchemsrc.com This reaction is reported to form a 1,2,3,4-thiatriazolinethionate ion. scispace.comias.ac.in While this is a four-component ring, the chemistry of these so-called azidodithiocarbonates has been reinterpreted in the context of a thiatriazole structure, which can be a precursor to triazole-thiol derivatives. scispace.comias.ac.in

A more direct, though complex, route involves the rearrangement of a 1,2,3-thiadiazole (B1210528) derivative. A patented process describes the synthesis of 5-mercapto-1,2,3-triazoles starting from a 1,2,3-thiadiazole-5-carbohydroxamic acid derivative. This multi-step process includes acylation, reaction with an alcohol or phenol (B47542) to form a carbamic acid ester, and subsequent treatment with a catalyst to induce rearrangement to the desired 5-amino-1,2,3-thiadiazole, which is then converted to the final product.

Another approach to building the triazole ring is through cycloaddition reactions. For instance, the synthesis of 1,2,3-triazoles can be achieved by the reaction of aryl azides with ethyl acetoacetate. nih.gov While this specific example leads to a carboxylic acid derivative, it highlights the general utility of azides in forming the triazole ring. The subsequent conversion of other functional groups to a mercapto group would be required.

The formation of the final monosodium salt is typically a straightforward acid-base reaction. The 1H-1,2,3-triazole-5-thiol, being acidic, can be readily deprotonated by a suitable sodium base, such as sodium hydroxide, to yield the corresponding sodium salt.

Detailed research findings on the direct one-pot synthesis of this compound from simple starting materials remain a subject of specific investigation. However, the established principles of triazole and heterocyclic thiol synthesis provide a clear framework for its preparation. The table below summarizes the key starting materials and the general reaction conditions involved in the synthesis of the triazole-thiol core.

| Starting Material 1 | Starting Material 2 | Reagent/Catalyst | General Conditions | Product Type |

| Sodium Azide | Carbon Disulfide | - | Reaction in a suitable solvent | 1,2,3,4-Thiatriazolinethionate salt |

| 1,2,3-Thiadiazole-5-carbohydroxamic acid derivative | Acid Halide, Alcohol/Phenol | Acid acceptor, Catalyst | Multi-step process involving acylation and rearrangement | 5-Mercapto-1,2,3-triazole |

| Aryl Azide | Ethyl Acetoacetate | Base | Cycloaddition reaction | 1-Aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |

| 1H-1,2,3-Triazole-5-thiol | Sodium Hydroxide | - | Aqueous or alcoholic solution | This compound |

Advanced Spectroscopic and Structural Elucidation Techniques

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and investigating the fragmentation pathways of 5-Mercapto-1,2,3-Triazole monosodium salt. The analysis provides direct confirmation of the mass of the molecular ion and offers clues to its structural stability.

For the dihydrate form of the compound, the expected molecular weight is approximately 159.15 g/mol nih.gov. In positive ion mode electrospray ionization (ESI), the spectrum would be expected to show a protonated molecular ion [M+H]⁺ or, more commonly for a salt, an adduct with sodium [M+Na]⁺.

The fragmentation of 1,2,3-triazole derivatives under mass spectrometry conditions often follows characteristic pathways. A primary and diagnostic fragmentation process for 1,2,3-triazoles is the elimination of a neutral nitrogen molecule (N₂), which is a highly stable species nih.gov. This loss from the parent ion would result in a significant fragment ion. Further fragmentation could involve the cleavage of the C-S bond or subsequent rupturing of the heterocyclic ring. The fragmentation pattern provides a veritable fingerprint for the molecule's structure. Studies on similar triazole structures show that rearrangements can occur in the gas phase during MS/MS experiments, which can further elucidate the connectivity of the atoms nih.gov.

Table 1: Predicted Mass Spectrometry Data for this compound (Dihydrate)

| Ion/Fragment | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M-Na+2H]⁺ (Anion) | C₂H₂N₃S⁻ | 100.0 | Anionic triazole-thiolate |

| [M-H]⁻ (Dihydrate) | C₂H₅N₃NaO₂S⁻ | 158.0 | Deprotonated molecular ion |

| [M+H]⁺ (Anhydrous) | C₂H₃N₃SNa⁺ | 124.0 | Protonated anhydrous molecule |

| [M-N₂]⁺ | C₂H₂NNaS⁺ | 95.0 | Fragment after loss of N₂ |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and the chemical and electronic states of the atoms within the compound. While specific experimental XPS data for this compound is not widely published, expected binding energies can be inferred from data on related chemical structures containing triazole rings, thiol groups, and sodium salts.

The XPS spectrum would display characteristic peaks for carbon (C 1s), nitrogen (N 1s), sulfur (S 2p), sodium (Na 1s), and oxygen (O 1s, from the waters of hydration).

Nitrogen (N 1s): The three nitrogen atoms in the triazole ring exist in slightly different chemical environments, which would be expected to produce a broadened N 1s peak or one that can be deconvoluted into multiple components, typically appearing in the 399 eV to 401 eV range researchgate.netresearchgate.netthermofisher.com.

Sulfur (S 2p): The sulfur in the thiolate group (-S⁻) is expected to have a characteristic S 2p peak. This peak is a doublet, consisting of the S 2p³/² and S 2p¹/² components, with binding energies around 162-164 eV, typical for thiol or thiolate species researchgate.netthermofisher.comxpsfitting.com.

Carbon (C 1s): The carbon atoms in the triazole ring are bonded to nitrogen and sulfur. The C 1s spectrum can be deconvoluted to show components corresponding to C-N and C-S bonds, with binding energies typically around 285-286 eV researchgate.net.

Sodium (Na 1s): As a counter-ion, sodium would produce a distinct Na 1s peak at approximately 1071-1072 eV.

Table 2: Expected Core-Level Binding Energies (eV) from XPS Analysis

| Element | Orbital | Expected Binding Energy (eV) | Chemical State |

|---|---|---|---|

| Nitrogen | N 1s | ~399.0 - 401.0 | Triazole ring nitrogens (C-N=N, N-N=N) |

| Sulfur | S 2p³/² | ~162.0 - 164.0 | Thiolate (C-S⁻) |

| Carbon | C 1s | ~285.0 - 286.5 | Triazole ring carbons (N-C-S, N-C=N) |

| Sodium | Na 1s | ~1071 - 1072 | Ionic (Na⁺) |

UV-Visible Spectroscopy for Electronic Transitions and Solvent Effects

UV-Visible spectroscopy measures the electronic transitions within a molecule. For this compound, the key chromophores are the triazole ring and the sulfur atom, which contain π-electrons and non-bonding n-electrons. The spectrum is expected to be characterized by π → π* and n → π* transitions.

The position and intensity of these absorption bands are sensitive to the solvent environment, a phenomenon known as solvatochromism. The polarity of the solvent can differentially stabilize the ground and excited states of the molecule, leading to shifts in the absorption maximum (λmax).

π → π Transitions:* These transitions, typically of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In polar solvents, these transitions often exhibit a bathochromic (red) shift to longer wavelengths biointerfaceresearch.comscielo.br.

n → π Transitions:* These lower-intensity transitions involve promoting a non-bonding electron (from nitrogen or sulfur) to a π* antibonding orbital. Increasing solvent polarity, particularly in protic solvents capable of hydrogen bonding, generally leads to a hypsochromic (blue) shift to shorter wavelengths. This is because the lone pairs are stabilized by the solvent, increasing the energy gap for the transition ekb.eg.

Studying the compound in a series of solvents with varying polarities (e.g., from non-polar hexane to polar protic ethanol) would allow for the characterization of these electronic transitions. A bathochromic shift with increasing solvent polarity would suggest a π → π* transition, while a hypsochromic shift would be indicative of an n → π* transition biointerfaceresearch.com.

Table 3: Predicted Solvatochromic Effects on UV-Visible Absorption Maxima (λmax)

| Solvent Type | Example Solvent | Effect on n → π* Transition | Effect on π → π* Transition |

|---|---|---|---|

| Non-polar | Hexane | Reference λmax | Reference λmax |

| Polar Aprotic | Acetone | Slight Hypsochromic Shift (Blue Shift) | Slight Bathochromic Shift (Red Shift) |

| Polar Protic | Ethanol | Strong Hypsochromic Shift (Blue Shift) | Strong Bathochromic Shift (Red Shift) |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical and molecular formula of a synthesized compound. It precisely determines the weight percentage of the constituent elements (Carbon, Hydrogen, Nitrogen, and Sulfur). The experimental results are then compared against the theoretical values calculated from the proposed molecular formula.

For this compound dihydrate (C₂H₆N₃NaO₂S), the theoretical elemental composition can be calculated based on its molecular weight of 159.15 g/mol nih.gov. A close correlation between the experimentally found percentages and the calculated values provides strong evidence for the compound's purity and confirms its elemental makeup. This technique is routinely used to confirm the structure of newly synthesized triazole derivatives nih.govmdpi.com.

Table 4: Elemental Composition of this compound Dihydrate

| Element | Symbol | Atomic Mass (amu) | Theoretical % | Experimental % (Typical) |

|---|---|---|---|---|

| Carbon | C | 12.01 | 15.09% | 15.1 ± 0.4% |

| Hydrogen | H | 1.01 | 3.80% | 3.8 ± 0.4% |

| Nitrogen | N | 14.01 | 26.40% | 26.4 ± 0.4% |

| Sodium | Na | 22.99 | 14.45% | N/A (Typically not measured) |

| Sulfur | S | 32.07 | 20.15% | 20.1 ± 0.4% |

| Oxygen | O | 16.00 | 20.11% | N/A (Calculated by difference) |

Compound Index

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT can accurately predict molecular structures, energies, and reactivity indices. For triazole derivatives, DFT methods like B3LYP are commonly employed with various basis sets, such as 6-31+G(d,p) or 6-311G(d,p), to obtain reliable results. nih.govinfona.pl These calculations are fundamental to understanding the behavior of the triazole ring and its substituents.

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

In studies of related compounds like 3-amino-5-mercapto-1,2,4-triazole (B94436) (AMT), DFT calculations have been used to determine these orbital energies. infona.pl The distribution of HOMO and LUMO densities indicates the most probable sites for electrophilic and nucleophilic attacks, respectively. For many triazole derivatives, the HOMO is often localized on the mercapto group and parts of the triazole ring, while the LUMO is distributed across the ring system. infona.plresearchgate.net This analysis helps predict how the molecule will interact with other chemical species.

Table 1: Illustrative Frontier Orbital Energies for a Related Triazole Compound (Data based on studies of analogous triazole structures)

| Computational Method | Molecule | HOMO Energy (eV) | LUMO Energy (eV) |

| B3LYP/6-311G(d,p) | 3-amino-5-mercapto-1,2,4-triazole infona.pl | -6.45 | -1.39 |

| B3LYP/6-31G* | (R)-Carvone-1,2,3-triazole mdpi.com | -6.80 | -1.63 |

This table presents data from related molecules to illustrate the typical values obtained from DFT calculations.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive.

Calculations on various substituted 1,2,4-triazoles have shown how the energy gap is influenced by different functional groups and tautomeric forms. ntu.edu.iq For instance, the stability of different tautomers can be compared by their respective energy gaps, with the more stable form generally exhibiting a larger gap. ntu.edu.iq These calculations are vital for understanding the intrinsic stability of 5-Mercapto-1,2,3-triazole.

Table 2: Example HOMO-LUMO Energy Gaps for Related Triazole Tautomers (Data derived from studies on analogous triazole systems)

| Molecule Tautomer | Computational Method | Energy Gap (ΔE) (eV) | Implied Stability |

| Tautomer A (amino form) ntu.edu.iq | HF/6-31G | 8.54 | More Stable |

| Tautomer B (imino form) ntu.edu.iq | HF/6-31G | 7.91 | Less Stable |

This table illustrates how energy gap calculations are used to assess the relative stability of different molecular forms, based on data from related triazole compounds.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronic excited states. It is particularly useful for predicting absorption and fluorescence spectra and for understanding photochemical processes. rsc.org

For related mercapto-triazole compounds, TD-DFT calculations have been instrumental in interpreting their photophysical behavior. rsc.orgnih.gov These studies can elucidate the nature of electronic transitions (e.g., n→π* or π→π*) and map out the decay pathways from excited states, including potential singlet and triplet state processes. rsc.org While TD-DFT provides valuable insights, studies have also highlighted challenges, noting that the choice of functional and the inclusion of solvent effects are critical for achieving results that accurately match experimental observations for 1,2,3-triazole systems. rsc.org

Molecular Modeling and Docking Simulations with Biological Targets

Molecular modeling encompasses a range of computational techniques to simulate the behavior and interactions of molecules. A key application is molecular docking, which predicts the preferred orientation of one molecule when bound to another, typically a small molecule ligand to a protein receptor. This method is fundamental in drug discovery for identifying potential biological targets.

For the triazole class of compounds, molecular docking has been widely used to explore their potential as inhibitors of various enzymes and receptors. nih.gov Studies on novel 1,2,3-triazole derivatives have investigated their binding modes with targets such as cyclooxygenase-2 (COX-2), the antifungal target CYP51, and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govnih.gov Similarly, mercapto-1,2,4-triazole complexes have been docked into the active site of enzymes like jack bean urease to understand their inhibitory mechanisms. isres.org These simulations provide atomic-level detail on key interactions, such as hydrogen bonds and π-stacking, that stabilize the ligand-receptor complex. mdpi.comnih.gov

Conformational Analysis and Tautomerism Studies

The 1,2,3-triazole ring is subject to prototropic tautomerism, where a hydrogen atom can migrate between different nitrogen atoms of the ring, leading to different isomers (e.g., 1H, 2H, and 4H forms). Furthermore, the mercapto group can exist in either a thiol (-SH) or a thione (C=S) form. Understanding the relative stability of these different tautomers and conformers is essential, as it dictates the molecule's structure and reactivity.

Computational methods are used to calculate the relative energies of these different forms. researchgate.net For the parent 1,2,3-triazole, the 2H-tautomer is generally found to be more stable than the 1H-tautomer. researchgate.net In substituted mercapto-triazoles, the thione form is often predominant over the thiol form. ijsr.net DFT calculations, combined with experimental data from NMR spectroscopy, can reliably identify the most stable conformations and the equilibrium ratios of different tautomers in solution. uzhnu.edu.uanih.gov

Coordination Chemistry and Metal Complexation Research

Ligand Properties of 5-Mercapto-1,2,3-Triazole Monosodium Salt Derivatives

Derivatives of 5-Mercapto-1,2,3-triazole are recognized as versatile ligands in coordination chemistry. researchgate.net The triazole ring itself offers sites for hydrogen bonding and coordination, while the sulfur atom of the mercapto group introduces additional reactivity. vulcanchem.com These compounds can act as monodentate, bidentate, or even polydentate ligands, coordinating with metal ions through various atoms. isres.orgnih.gov The specific coordination mode often depends on the nature of the metal ion, the reaction conditions, and the substituents on the triazole ring.

The deprotonated thiol group is a key site for coordination, forming strong bonds with a range of metal ions. The nitrogen atoms of the triazole ring can also participate in complex formation. isres.org The sodium salt form of 5-mercapto-1,2,3-triazole enhances its solubility in aqueous solutions, making it a convenient precursor for the synthesis of metal complexes in various solvents. chemimpex.com

Schiff bases derived from mercapto-triazoles are a significant class of ligands. These are synthesized by the condensation of an amino-substituted mercapto-triazole with an aldehyde or ketone. researchgate.netnih.gov The resulting Schiff base ligands often exhibit enhanced chelating abilities, coordinating to metal ions through the azomethine nitrogen, the thiol sulfur, and potentially other donor atoms present in the aldehyde or ketone precursor. nih.gov This versatility allows for the design of ligands with specific coordination preferences and the synthesis of metal complexes with desired geometries and properties. ekb.eg

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 5-mercapto-1,2,3-triazole derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with the addition of a base to facilitate deprotonation of the mercapto group. researchgate.net Ethanolic solutions are commonly used for these reactions. researchgate.net

For instance, transition metal complexes of Schiff bases derived from 4-amino-3-methyl-5-mercapto-1,2,4-triazole have been prepared by reacting the Schiff base with metal salts such as nickel(II) chloride, copper(II) chloride, and silver(I) nitrate (B79036) in ethanol, with the addition of a few drops of triethylamine. researchgate.net Similarly, complexes of various transition metals with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have been synthesized in an alcoholic medium. nih.gov

The characterization of these metal complexes is carried out using a range of spectroscopic and analytical techniques to determine their structure and properties. These methods include:

Elemental Analysis: To determine the empirical formula of the complex. researchgate.net

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., C=N, C-S) upon complexation. researchgate.netuobaghdad.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the ligand and its complexes in solution. researchgate.netuobaghdad.edu.iq

UV-Visible Spectroscopy: To study the electronic transitions within the complex and infer its geometry. nih.govuobaghdad.edu.iq

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex and provide information about the oxidation state and geometry of the metal center. isres.orgnih.gov

Molar Conductivity Measurements: To determine the electrolytic nature of the complexes. isres.orguobaghdad.edu.iq

X-ray Diffraction: To determine the solid-state structure of the complexes and provide precise information on bond lengths and angles. isres.org

These characterization techniques have been used to establish the coordination modes of the ligands and the geometries of the resulting metal complexes. For example, studies on metal complexes of 1,2,4-triazole (B32235) derivatives have revealed various geometries, including octahedral, tetrahedral, and square planar arrangements around the central metal ion. isres.orgnih.govekb.eguobaghdad.edu.iq

Table 1: Examples of Synthesized Metal Complexes with Mercapto-Triazole Derivatives

| Ligand | Metal Ion(s) | Characterization Methods | Reference |

|---|---|---|---|

| Schiff bases of 4-amino-3-methyl-5-mercapto-1,2,4-triazole | Ni(II), Cu(II), Ag(I) | Elemental Analysis, HPLC, IR, NMR | researchgate.net |

| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | Elemental Analysis, FTIR, UV-Vis, NMR, Magnetic Susceptibility, Conductivity | nih.gov |

| (E)-2-(((3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol | Co(II), Ni(II), Cu(II), Pd(II), Cd(II) | FT-IR, UV-Vis, NMR, Elemental Analysis, TGA, Atomic Absorption, Conductivity, Magnetic Susceptibility | ekb.eg |

| Schiff bases of 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol | Co(II), Ni(II), Cu(II), Zn(II) | ¹H NMR, ¹³C NMR, FTIR, HRMS, XRD, ESR, TGA, SEM | nih.gov |

| 1,2,3-Triazole derivative from 2,6-bis((prop-2-yn-1-yloxy) methyl) pyridine (B92270) and 1-azidododecane | Rh(III), Pt(IV), Au(III) | ¹H NMR, ¹³C NMR, UV-Vis, FTIR, Elemental Analysis, Magnetic Susceptibility, Conductivity | uobaghdad.edu.iq |

Applications in Metal Ion Detection and Analytical Methodologies

The ability of 5-mercapto-1,2,3-triazole and its derivatives to form stable and often colored complexes with metal ions makes them valuable reagents in analytical chemistry for the detection and quantification of metal ions. chemimpex.com These compounds can serve as chromogenic or fluorogenic chemosensors, where the complexation event leads to a measurable change in the optical properties of the system. nih.gov

The fundamental principle behind their use as chemosensors is the host-guest interaction between the triazole-based ligand (the host) and the metal ion (the guest). nih.gov This interaction induces photophysical changes in the molecule, such as a shift in the absorption or emission wavelength, which signals the presence of the metal ion. nih.gov The nitrogen-rich 1,2,3-triazole ring plays a crucial role in the recognition process. nih.gov

For example, a chalcone-based 1,2,3-triazole-appended ligand has been reported as a chemosensor for the simultaneous detection of Pb(II) and Cu(II) ions. nih.gov The efficiency of such sensors is evaluated based on their limit of detection (LOD) and limit of quantification (LOQ), which are critical parameters for environmental monitoring. nih.gov

Furthermore, mercapto-1,2,4-triazole derivatives have been utilized in the gravimetric estimation of metals like silver, copper, and gold. jetir.org The formation of insoluble metal complexes allows for their separation and quantification.

The versatility of these compounds extends to their use in various analytical techniques, including spectrophotometry and chromatography, to aid in the detection and quantification of metal ions in different types of samples. chemimpex.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₂H₂N₃NaS |

| Nickel(II) chloride | NiCl₂ |

| Copper(II) chloride | CuCl₂ |

| Silver(I) nitrate | AgNO₃ |

| Triethylamine | C₆H₁₅N |

| 4-amino-3-methyl-5-mercapto-1,2,4-triazole | C₃H₆N₄S |

| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | C₇H₇N₅S |

| (E)-2-(((3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol | C₁₈H₁₈N₄O₄S |

| 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol | C₈H₈N₄OS |

| 2,6-bis((prop-2-yn-1-yloxy) methyl) pyridine | C₁₃H₁₃NO₂ |

| 1-azidododecane | C₁₂H₂₅N₃ |

| Lead(II) ion | Pb²⁺ |

| Copper(II) ion | Cu²⁺ |

| Silver | Ag |

| Gold | Au |

Applications in Materials Science and Engineering

Functionalization of Polymeric Materials

The modification of polymers with 5-Mercapto-1,2,3-triazole monosodium salt imparts new functionalities and enhances their performance characteristics. The triazole moiety is known for its ability to participate in "click" chemistry reactions, offering an efficient and highly selective method for grafting these molecules onto polymer backbones. rsc.org This process can introduce desirable properties such as improved thermal stability, altered solubility, and the ability to coordinate with metal ions. chemimpex.com

One key application is in the development of functional polymers. For instance, the 1,2,3-triazole ring system is integral to creating photostabilizing agents for various polymers and whitening agents for thermoplastic resins. Furthermore, the advent of click chemistry has enabled the synthesis of novel 1,2,3-triazole-based materials, including linear polymers and dendrimers. rsc.org

Research has also demonstrated the functionalization of biopolymers. In one study, starch was chemically modified through pre-azidation followed by a "click" reaction and N-alkylation to synthesize cationic 1,2,3-triazole functionalized starch derivatives. This modification significantly improved properties like antioxidant activity, showcasing the potential for creating biocompatible and functional materials for biomedical applications.

The incorporation of the triazole structure can lead to polymers with specific functionalities, as highlighted in the table below.

| Polymer Type | Functionalization Method | Resulting Property/Application |

| General Polymers | Grafting via "click" chemistry | Photostabilization, whitening agents |

| Linear Polymers | Azide-alkyne cycloaddition | Creation of novel polymer backbones |

| Biopolymers (e.g., Starch) | "Click" reaction and N-alkylation | Enhanced antioxidant activity, biocompatibility |

Integration into Nanomaterials and Nanocomposites

This compound serves as a critical functionalizing agent in the synthesis of novel nanomaterials and the development of advanced nanocomposites. chemimpex.com Its thiol group provides a strong anchor to the surfaces of metallic nanoparticles, such as gold and silver, while the triazole ring offers sites for further chemical modification or imparts specific properties to the nanocomposite.

The process often involves the coordination of the triazole and other functional groups (like carboxyl groups) with metal ions, followed by a reduction to form metallic nanoparticles embedded within a polymer matrix. This creates a favorable microenvironment for the formation of nanoparticles and ensures they are uniformly distributed and stabilized within the composite material.

For example, water-soluble functional polymer nanocomposites have been synthesized using 1-vinyl-1,2,4-triazole (B1205247) copolymers. In this system, the coordination interaction of the triazole and carboxyl moieties with silver ions leads to the formation of a stable suspension. Subsequent reduction results in isolated, spherical silver nanoparticles (2-12 nm in diameter) uniformly distributed within the polymer matrix. researchgate.net The presence of the triazole-containing polymer matrix is crucial for controlling the size and stability of the nanoparticles. researchgate.net

The applications of such nanocomposites are extensive, particularly in creating materials with enhanced properties. For instance, the incorporation of 1,2,3-triazole moieties is a key strategy in developing hybrid nanocomposites for high-performance materials by functionalizing inorganic components like metal oxide nanoparticles. rsc.org

Development of Surface Coatings and Films

The development of protective surface coatings and films is a significant application for this compound, primarily due to its effectiveness as a corrosion inhibitor. chemimpex.com The molecule can adsorb onto a metal surface, forming a protective layer that shields the metal from corrosive agents. chemimpex.commdpi.com This adsorption occurs through the heteroatoms (nitrogen and sulfur) and the π-electrons of the triazole ring, which can interact with the vacant d-orbitals of the metal. mdpi.com

This compound and its derivatives have been shown to be effective corrosion inhibitors for various metals and alloys, including mild steel and brass, in aggressive acidic and neutral environments. mdpi.commdpi.commdpi.com The protective film formed by these triazole derivatives is often just a few nanometers thick but is stable and significantly enhances the durability of the metal. chemimpex.commdpi.com For instance, a derivative of mercapto-triazole was found to form a protective film on brass with a thickness not exceeding 3-3.5 nm, which provided substantial protection in salt fog chamber tests. mdpi.com

The mechanism of inhibition is often mixed-type, meaning it suppresses both the anodic (metal dissolution) and cathodic (reduction) reactions of the corrosion process. mdpi.com The effectiveness of the inhibition generally increases with the concentration of the inhibitor. frontiersin.org

The table below summarizes research findings on the corrosion inhibition efficiency of related triazole compounds.

| Inhibitor | Metal/Alloy | Corrosive Medium | Inhibition Efficiency (%) |

| 3-(4-ethyl-5-mercapto-1,2,4-triazol-3-yl)-1-phenylpropanone (EMTP) | Mild Steel | 1 M HCl | 97% |

| 3-amino-5-mercapto-1,2,4-triazole (B94436) (AMT) | AA2024 Aluminium Alloy | 3.5 wt.% NaCl | 90% |

| 1(benzyl)-4,5-dibenzoyl-1,2,3-triazole (BDBT) | Mild Steel | 1% HCl | >95% |

These findings underscore the potential of 1,2,3-triazole derivatives in designing high-performance anticorrosive coatings. rsc.org

Self-Assembled Monolayers (SAMs) Formation and Characterization

The thiol (-SH) group of this compound enables it to form highly ordered, self-assembled monolayers (SAMs) on the surfaces of noble metals like gold and silver. northwestern.edu This process involves the spontaneous chemisorption of the thiol headgroup onto the metal substrate, creating a dense, well-organized molecular film. northwestern.edursc.org

The structure and orientation of the molecules within the SAM are critical and can be influenced by factors such as the concentration of the solution, pH, and applied electrode potential. researchgate.net In the case of a related compound, 3-amino-5-mercapto-1,2,4-triazole (AMT), studies have shown that at sufficient concentrations, the molecules adsorb in a thiolate form through a metal-sulfur bond, orienting themselves more or less perpendicularly to the surface. researchgate.net This perpendicular orientation is stabilized by π-π stacking interactions between the triazole rings of adjacent molecules. researchgate.netnih.gov At lower concentrations, the molecules may adopt a flat-lying orientation, adsorbing through the nitrogen atoms of the triazole ring. researchgate.net

The formation of these SAMs is a powerful "bottom-up" approach to creating surfaces with precisely defined chemical and physical properties. rsc.org The exposed triazole rings provide a versatile platform for further functionalization. For example, azide-modified SAMs can react rapidly and quantitatively with terminal acetylenes via "click" chemistry, allowing for the attachment of complex molecules. nih.gov This technique has been used to immobilize a variety of functional entities, from single-stranded DNA to redox catalysts.

The characterization of these monolayers is typically performed using surface-sensitive techniques such as X-ray Photoelectron Spectroscopy (XPS) and Surface-Enhanced Raman Scattering (SERS), which provide information about the chemical composition and molecular orientation of the film. researchgate.net

Catalytic Applications and Reaction Mechanisms

Role as a Ligand in Catalytic Systems

The 1,2,3-triazole ring is a robust and versatile scaffold for the development of ligands in metal-catalyzed reactions. The presence of three nitrogen atoms with available lone pairs (specifically at the N2 and N3 positions) allows for effective coordination with a variety of metal ions, thereby stabilizing the metal center and modulating its catalytic activity. uq.edu.au This coordination ability is fundamental to its function in catalysis.

5-Mercapto-1,2,3-triazole monosodium salt serves as a multidentate ligand. The triazole ring itself can act as a stabilizing ligand for metal ions, while the exocyclic thiol group provides an additional strong coordination site. uq.edu.auchemimpex.com This ability to form stable complexes is crucial in homogeneous catalysis, where the ligand-metal complex is the active catalytic species. For instance, 1,2,3-triazole ligands have been shown to be uniquely effective in promoting challenging iron-catalyzed reactions, such as the dehydration of propargyl alcohol to synthesize conjugated enynes, where other common N-heterocyclic ligands like pyridine (B92270) provide poor results. acs.org The electronic properties of the triazole ring, combined with the mercapto group, can influence the electron density at the metal center, which in turn affects the catalytic cycle, including steps like oxidative addition and reductive elimination.

The table below summarizes various catalytic systems where triazole-based ligands have been instrumental.

| Catalytic System | Metal Center | Reaction Type | Ligand Type | Reference |

| Dehydration of Propargyl Alcohol | Iron (Fe) | C-O Bond Activation | 1,2,3-Triazole | acs.org |

| α-Alkylation of Acetophenones | Palladium (Pd) | C-C Bond Formation | Pyridine-appended triazole-based bisphosphine | rsc.org |

| Alcohol Oxidation | Ruthenium (Ru) | Oxidation | N2-coordinated triazole | uq.edu.au |

| Azide-Alkyne Cycloaddition | Copper (Cu) | Click Chemistry | Polydentate N-donor chelating ligands | organic-chemistry.org |

| Water Oxidation | Iridium (Ir) | Oxidation | Triazolylidene-iridium complex | uq.edu.au |

These examples highlight the versatility of the triazole scaffold as a ligand platform. The specific structure of this compound, with its combination of N- and S-donor atoms, makes it a promising candidate for developing novel catalysts with unique reactivity and selectivity. uq.edu.auchemimpex.com

Facilitation of Organic Reactions under Mild Conditions

A significant advantage of using this compound and related triazole derivatives in catalysis is their ability to promote reactions under mild conditions. This reduces the need for harsh reagents, high temperatures, and extreme pressures, leading to more energy-efficient and environmentally benign chemical processes. chemimpex.com

The compound's utility in mild reactions is partly due to the stability of the triazole ring, which can withstand a variety of reaction conditions without degradation. researchgate.net Furthermore, its role as a ligand can enhance the activity of a catalyst, allowing the reaction to proceed efficiently at lower temperatures. Researchers and industry professionals value 5-Mercapto-1H-1,2,3-triazole sodium salt for this very reason, employing it in the synthesis of new materials like polymers and nanomaterials where it acts as a functionalizing agent. chemimpex.com

The concept of "click chemistry," which heavily features the copper-catalyzed azide-alkyne cycloaddition to form 1,2,3-triazoles, is a prime example of a reaction that occurs under mild, often aqueous, conditions. mdpi.com Recent advancements have also demonstrated the synthesis of highly substituted 1,2,3-triazoles from β-carbonyl phosphonates and azides using a simple base like cesium carbonate in DMSO at room temperature, highlighting the trend towards gentle reaction protocols in triazole chemistry. acs.orgnih.gov

The following table presents examples of organic reactions involving triazoles that proceed under mild conditions.

| Reaction Type | Key Reagents/Catalyst | Conditions | Product | Reference |

| Multisubstituted 1,2,3-Triazole Synthesis | β-carbonyl phosphonates, azides, Cs₂CO₃ | Room Temperature, DMSO | 1,4,5-Trisubstituted triazoles | acs.orgnih.gov |

| Azide-Alkyne Cycloaddition (CuAAC) | Terminal alkynes, azides, Cu(I) catalyst | Room Temperature, Aqueous media | 1,4-Disubstituted 1,2,3-triazoles | mdpi.com |

| Three-Component Triazole Synthesis | Halides, sodium azide (B81097), alkynes, Cu(I) complex | Mild conditions, Water | 1,4-Disubstituted 1,2,3-triazoles | organic-chemistry.org |

| N²-Substituted Triazole Synthesis | Geminal diazides, organic hydrazines | Mild thermolysis | N²-alkyl/aryl-1,2,3-triazoles | acs.org |

These findings underscore the role of triazole-based compounds in advancing green chemistry principles by enabling complex molecular constructions under benign conditions.

Electrocatalytic Applications (e.g., Oxygen Reduction Reaction)

The field of electrocatalysis is critical for developing sustainable energy technologies, such as fuel cells and metal-air batteries, where the oxygen reduction reaction (ORR) is a key process. While direct studies on this compound for ORR are not extensively documented, the broader class of metal-triazole complexes and mercapto-triazole derivatives shows significant potential in this area.

Research has demonstrated that metal-triazole complexes can be effective electrocatalysts for both O₂ and CO₂ reduction. nih.govnih.gov In one study, an electrochemical setup using self-assembled monolayers of metal triazole catalysts on an electrode, covered by a lipid membrane, allowed for the controlled transfer of protons, which is crucial for improving the selectivity of the O₂ reduction process. nih.gov This indicates that the triazole ligand framework is effective in facilitating the multi-electron and multi-proton transfer steps inherent in ORR.

Furthermore, a conductive cobalt-triazole (Co-trz) metal-organic framework (MOF) has been identified as a promising electrocatalyst for the oxygen evolution reaction (OER), the anodic counterpart to ORR in water splitting. nih.gov The high density of catalytic cobalt centers within the conductive triazole-based framework led to a low overpotential for OER, suggesting that such structures are well-suited for electrocatalytic applications. nih.gov

The mercapto group also plays a role in electrocatalysis. The electropolymerization of related compounds, such as 3-amino-5-mercapto-1,2,4-triazole (B94436) (AMTa), on glassy carbon electrodes has been shown to create polymer films with significant electrocatalytic activity toward the oxidation of biomolecules like uric acid. researchgate.netcapes.gov.br These studies highlight the utility of the mercapto-triazole structure in creating functional electrode surfaces for electrocatalytic processes.

| Electrocatalytic Process | Catalyst System | Key Finding | Reference |

| Oxygen Reduction (O₂) | Membrane-modified metal triazole complexes | Control of proton transfer improves selectivity of O₂ reduction. | nih.gov |

| Oxygen Evolution (OER) | Conductive Co-triazole Metal-Organic Framework | High density of catalytic centers and conductivity lead to good OER kinetics. | nih.gov |

| Uric Acid Oxidation | Electropolymerized 3-amino-5-mercapto-1,2,4-triazole (p-AMTa) film | Film enhances oxidation current and lowers the potential for uric acid detection. | researchgate.net |

| Carbon Dioxide Reduction (CO₂) | Rhenium-pyridyl-triazole complexes | Complexes show catalytic activity for CO₂ reduction, enhanced by a proton source. | nih.gov |

While more research is needed to specifically evaluate this compound as an ORR catalyst, the documented electrocatalytic activity of related triazole and mercapto-triazole systems provides a strong rationale for its potential in this application.

Mechanistic Studies in Corrosion Inhibition

Electrochemical Characterization of Inhibition Efficacy

Several electrochemical techniques are employed to evaluate the performance of corrosion inhibitors. These methods provide quantitative data on the reduction in corrosion rate and offer insights into the inhibition mechanism.

Weight loss or gravimetric analysis is a straightforward and widely used method to determine corrosion rates and inhibition efficiencies. This technique involves exposing a metal specimen to a corrosive environment with and without the inhibitor for a specific period. The difference in weight loss between the inhibited and uninhibited samples provides a direct measure of the inhibitor's effectiveness. For example, studies on a derivative of 5-mercapto-1,2,4-triazole demonstrated a high inhibition efficiency of 97% for mild steel in a hydrochloric acid solution, as determined by weight loss measurements. researchgate.netmdpi.com The inhibition efficiency is observed to increase with higher concentrations of the inhibitor. mdpi.com

Table 1: Example of Gravimetric Data for a Triazole Derivative Inhibitor

| Inhibitor Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

|---|---|---|

| 0 | 1.50 | - |

| 0.1 | 0.30 | 80.0 |

| 0.5 | 0.15 | 90.0 |

| 1.0 | 0.045 | 97.0 |

Note: This table is illustrative and based on findings for similar triazole compounds.

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the corrosion inhibition mechanism. jmaterenvironsci.compsu.edu EIS measurements involve applying a small amplitude AC signal over a range of frequencies to the electrochemical cell. researchgate.net The resulting impedance data can be used to model the corrosion process through equivalent electrical circuits.

In the presence of an effective inhibitor like 5-Mercapto-1,2,3-triazole monosodium salt, the EIS plots typically show an increase in the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. psu.edu This indicates the formation of a protective film that impedes the charge transfer process at the metal-solution interface. The diameter of the semicircle in the Nyquist plot, which corresponds to the charge transfer resistance, increases with the inhibitor concentration, signifying enhanced protection. psu.edu

Table 2: Typical EIS Parameters for a Corrosion System With and Without a Triazole Inhibitor

| Condition | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (μF/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| Uninhibited | 50 | 200 | - |

| Inhibited (0.5 mM) | 500 | 50 | 90.0 |

Note: This table is illustrative and based on findings for similar triazole compounds.

Potentiodynamic polarization is another key electrochemical technique used to investigate the effect of an inhibitor on both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. nih.govpsu.edu By scanning the potential and measuring the resulting current, polarization curves (Tafel plots) are generated.

In the presence of an inhibitor, a shift in the corrosion potential (Ecorr) and a decrease in the corrosion current density (icorr) are typically observed. 5-Mercapto-1,2,3-triazole and its derivatives often act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions. mdpi.com This is evident from the reduction in both the anodic and cathodic current densities in the polarization curves. The inhibition efficiency can be calculated from the icorr values obtained in the absence and presence of the inhibitor. For instance, a study on a triazole derivative showed a significant decrease in icorr, indicating effective inhibition. frontiersin.org

Table 3: Polarization Data for a Metal in the Presence of a Triazole Inhibitor

| Inhibitor Concentration (mM) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (μA/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| 0 | -450 | 100 | - |

| 0.5 | -420 | 10 | 90.0 |

Note: This table is illustrative and based on findings for similar triazole compounds.

Influence of Molecular Structure on Inhibition Performance

The molecular structure of an organic inhibitor is a critical determinant of its effectiveness in preventing corrosion. The arrangement of atoms and functional groups within the molecule dictates its ability to adsorb onto a metal surface and form a protective barrier against corrosive agents. In the case of 5-Mercapto-1,2,3-triazole and its derivatives, the presence of heteroatoms (nitrogen and sulfur) and the aromatic triazole ring are key to their inhibition properties.

Organic compounds, particularly those containing nitrogen, sulfur, and/or oxygen atoms, are effective corrosion inhibitors due to the presence of lone pair electrons that can coordinate with the vacant d-orbitals of metal atoms. mdpi.comjmaterenvironsci.com This interaction facilitates the adsorption of the inhibitor molecule onto the metal surface, creating a film that isolates the metal from the aggressive environment. mdpi.com The triazole ring, with its delocalized π-electrons, further enhances this adsorption process. jmaterenvironsci.com

The inhibition efficiency of triazole derivatives is significantly influenced by the nature of the substituents attached to the triazole ring. mdpi.com The introduction of different functional groups can alter the electron density around the active centers (heteroatoms), thereby affecting the strength of the inhibitor-metal bond. For instance, the presence of electron-donating groups can increase the electron density on the heteroatoms, leading to stronger coordination with the metal and improved inhibition performance. Conversely, electron-withdrawing groups might have the opposite effect.

Detailed research into various triazole derivatives has provided insights into the structure-performance relationship. For example, studies on 3-(4-ethyl-5-mercapto-1,2,4-triazol-3-yl)-1-phenylpropanone (EMTP) have demonstrated excellent corrosion protection for mild steel in acidic environments. mdpi.comelsevierpure.comresearchgate.net The high efficiency of such derivatives is attributed to the combined effect of the triazole ring and the additional functional groups that increase the molecule's ability to cover the metal surface and block active corrosion sites. mdpi.com

The table below summarizes findings from studies on various triazole derivatives, illustrating how modifications to the molecular structure can impact inhibition efficiency.

| Inhibitor Name | Metal/Alloy | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |

| 3-(4-ethyl-5-mercapto-1,2,4-triazol-3-yl)-1-phenylpropanone (EMTP) | Mild Steel | 1 M HCl | 97 | mdpi.comelsevierpure.comresearchgate.net |

| 5-mercaptopentyl-3-amino-1,2,4-triazole (MPATA) | Brass (Cu80/Zn20) | Neutral borate (B1201080) buffer with 0.01 M NaCl | Significant decrease in corrosion currents | mdpi.com |

| 3-Methyl-4-amino-5-mercapto-1,2,4-triazole (MAMT) | 6061/Al-15SiC(p) composite | 0.5 M NaOH | Inhibition efficiency increases with concentration | jmaterenvironsci.com |

| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | Carbon Steel | 1 M HCl | High | nih.gov |

| 5-(2-(9H-fluoren-9-ylidene)hydrazinyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2) | Carbon Steel | 1 M HCl | High | nih.gov |

| 3-amino-5-mercapto-1,2,4-triazole (B94436) (AMT) | AA2024 Aluminium Alloy | 3.5 wt.% NaCl | 90.0 | frontiersin.org |

| 5-(4-pyridyl)-3-mercapto-1,2,4-triazole (PMT) | Mild Steel | 1 M HCl | 97.1 | researchgate.net |

| ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate (NTE) | Al (AA6061) alloy | HCl | 94 | nih.gov |

While the precise data for this compound is not extensively detailed in the provided search results, the established principles for triazole-based inhibitors suggest that its efficacy would be governed by the adsorption of the triazole ring and the mercapto group onto the metal surface. The sodium salt form would likely influence its solubility in aqueous corrosive media. Theoretical studies, such as Density Functional Theory (DFT), are often employed to correlate the molecular structure of such inhibitors with their performance by calculating parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). elsevierpure.comresearchgate.net A higher HOMO energy is generally associated with a greater ability of the molecule to donate electrons to the metal, leading to more effective inhibition. researchgate.net

Biological Interaction Mechanisms Non Clinical Research

In Vitro Antiproliferative and Anticancer Mechanism Investigations

The antiproliferative and anticancer properties of 5-mercapto-1,2,3-triazole derivatives are attributed to their ability to interfere with fundamental cellular processes required for tumor growth and survival.

Interference with Cellular Growth, Division, and Survival Pathways

Research has demonstrated that 5-mercapto-1,2,4-triazole derivatives can effectively target and inhibit the Phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) signaling pathway. nih.govnih.gov This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many human cancers. nih.govyoutube.com Molecular docking studies have revealed that the triazole moiety of these compounds plays a pivotal role in the inhibition mechanism. nih.gov It is suggested that the triazole ring favorably accommodates within the active binding site of the PI3K protein, leading to its inhibition. nih.gov This direct inhibition of PI3K subsequently disrupts the downstream signaling cascade, contributing to the observed antiproliferative activity against cancer cell lines such as the MDA-MB-231 breast cancer line. nih.gov Furthermore, some 1,2,4-triazole (B32235) derivatives have been shown to induce apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells. nih.gov

Cell Cycle Regulation Studies

The ability of 5-mercapto-1,2,3-triazole derivatives to halt the cell cycle is a key aspect of their anticancer activity. The specific phase of the cell cycle that is arrested appears to be dependent on the chemical substitutions on the triazole ring. For instance, certain 3-mercapto-1,2,4-triazole derivatives have been observed to induce cell cycle arrest at the G2/M phase in a dose-dependent manner in ovarian carcinoma (SKOV3) cells. nih.gov In contrast, studies on S-substituted 1H-3-R-5-mercapto-1,2,4-triazoles have demonstrated cell cycle arrest in both the sub G0/G1 and G0/G1 phases in a colorectal cancer cell line. nih.gov Similarly, synthetic 1,2,4-triazole-3-carboxamides have been shown to induce cell cycle arrest in leukemia cells, highlighting the potential of this class of compounds to interfere with cell cycle progression in various cancer types. nih.govresearchgate.neteurekaselect.comdoi.org This interference with the cell cycle prevents cancer cells from dividing and proliferating, ultimately leading to cell death.

Enzymatic Inhibition Studies and Target Identification

The biological activities of 5-mercapto-1,2,3-triazole derivatives are often mediated by their ability to inhibit specific enzymes that are crucial for the survival and proliferation of cancer cells and pathogenic microorganisms.

Kinase Inhibition (e.g., Src, PDK1, MEK1, ERK2, VEGFR2)

A significant body of research points to the potent kinase inhibitory activity of triazole derivatives.

Src Kinase: 1,4-disubstituted 1,2,3-triazole derivatives have been identified as potential inhibitors of Src kinase, a non-receptor tyrosine kinase that plays a critical role in cancer cell proliferation, survival, and metastasis. nih.gov

PDK1, MEK1, and ERK2: The PI3K/AKT and MAPK/ERK signaling pathways are central to cancer progression. Docking-based virtual screening of S-substituted 1H-3-R-5-mercapto-1,2,4-triazoles has identified potential inhibitors of PDK1, MEK1, and ERK2. nih.gov One particular compound demonstrated significant cytotoxic activity, likely through the inhibition of PDK1. nih.gov Furthermore, a 1,2,3-triazole derivative has been shown to suppress osteoclast differentiation by inhibiting the MEK-ERK signaling pathway. nih.gov

VEGFR2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth. Several studies have highlighted the potential of triazole derivatives as VEGFR2 inhibitors. nih.govnih.govresearchgate.netsemanticscholar.orgmdpi.com For instance, 1,2,3-triazole hybrids have been developed as dual inhibitors of both the Epidermal Growth Factor Receptor (EGFR) and VEGFR2. nih.gov

The kinase inhibitory activities of various triazole derivatives are summarized in the table below.

| Kinase Target | Triazole Derivative Class | Observed Effect | Reference(s) |

| Src | 1,4-disubstituted 1,2,3-triazoles | Potential inhibition | nih.gov |

| PDK1 | S-substituted 1H-3-R-5-mercapto-1,2,4-triazoles | Potential inhibition, cytotoxic activity | nih.gov |

| MEK1 | S-substituted 1H-3-R-5-mercapto-1,2,4-triazoles | Potential inhibition identified via virtual screening | nih.gov |

| ERK2 | S-substituted 1H-3-R-5-mercapto-1,2,4-triazoles | Potential inhibition identified via virtual screening | nih.gov |

| VEGFR2 | 1,2,3-triazole hybrids | Dual EGFR/VEGFR-2 inhibition | nih.gov |

| VEGFR2 | Tris-1,2,3-triazole-based hybrids | Potent inhibition and anti-proliferative activity | nih.gov |

Other Enzyme Interactions (e.g., Carbonic Anhydrase, Urease)

Beyond kinases, 5-mercapto-1,2,3-triazole and its derivatives have been shown to interact with and inhibit other crucial enzymes.

Carbonic Anhydrase: While specific studies on 5-mercapto-1,2,3-triazole are limited, various triazole derivatives have been investigated as inhibitors of carbonic anhydrase, a family of enzymes involved in pH regulation and other physiological processes.

Urease: A substantial amount of research has focused on the potent inhibitory effects of triazole derivatives, particularly 1,2,4-triazole-3-thiones, against urease. researchgate.netnih.govnih.govconsensus.appsemanticscholar.org Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. The inhibition of urease by these compounds is often competitive, suggesting that they bind to the active site of the enzyme and prevent its function. nih.gov This inhibitory activity is a key mechanism behind the antimicrobial properties of these compounds.

Mechanistic Insights into Antimicrobial Activities

The antimicrobial properties of 5-mercapto-1,2,3-triazole derivatives have been documented against a range of bacterial and fungal pathogens. nih.govnih.govtubitak.gov.tristanbul.edu.tr The primary mechanism underlying this activity is believed to be the inhibition of essential microbial enzymes. As discussed previously, the potent inhibition of urease is a significant contributor to the antibacterial activity of these compounds, particularly against urease-positive microorganisms. nih.govnih.gov The core structure, comprising the triazole ring and the mercapto group, is considered crucial for this biological activity. nih.gov By disrupting vital enzymatic processes, these compounds effectively hinder the growth and survival of pathogenic microbes.

Antibacterial Mechanisms

Derivatives of the 1,2,3-triazole and 1,2,4-triazole core have demonstrated notable antibacterial capabilities. Studies indicate that these compounds can act against both Gram-positive and Gram-negative bacteria. For instance, certain 1,2,3-triazole glycoside derivatives have shown particular efficacy against Staphylococcus aureus. nih.gov The antibacterial action is often attributed to the thione (-C=S) group and the triazole nucleus.

Research on various 4,5-disubstituted-1,2,4-triazole-3-thiols has shown activity against Gram-positive cocci. nih.gov The mechanism of action, while not fully elucidated for all derivatives, is thought to involve the inhibition of essential cellular processes in bacteria. The structure of the substituent groups on the triazole ring plays a crucial role in determining the potency and spectrum of antibacterial activity. mdpi.com

| Triazole Derivative Class | Target Bacteria Example | Key Finding | Reference |

|---|---|---|---|

| 1,2,3-Triazole Glycosides | Staphylococcus aureus | Demonstrated high susceptibility to these derivatives. | nih.gov |

| 4,5-Disubstituted-1,2,4-triazole-3-thiols | Gram-positive cocci | Showed significant antibacterial and cytotoxic activity. | nih.gov |

| Thione-substituted 1,2,4-triazoles | B. subtilis, S. aureus, P. vulgaris | Activity was found to be equipotent to the standard drug ampicillin. | mdpi.com |

Antifungal Mechanisms

The antifungal properties of triazole derivatives are well-documented, with many clinically used antifungal drugs, such as fluconazole (B54011) and itraconazole, featuring this heterocyclic core. mdpi.comnih.gov The mechanism for these established drugs often involves the inhibition of lanosterol (B1674476) 14α-demethylase, an enzyme crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. The disruption of ergosterol production leads to increased membrane permeability and ultimately, fungal cell death.

Newly synthesized triazolium salts have shown potent antifungal activity against a panel of fungi, with minimum inhibitory concentration (MIC) values indicating strong efficacy. nih.gov Furthermore, certain 3-β-[(N-benzenesulphonyl/tosyl)-4-(un)substituted anilino]ethyl-4-amino-5-mercapto-4(H)-1,2,4-triazoles exhibited significant antifungal activity, particularly against Colletotrichum capsici, in some cases surpassing the standard, fluconazole. nih.gov

Antiviral and Antitubercular Mechanisms

Antiviral Research: The triazole nucleus is a component of established antiviral drugs like Ribavirin and Taribavirin, which are active against a range of RNA and DNA viruses. mdpi.comnih.gov Recent research has explored new triazole derivatives for their antiviral potential. Notably, 1,2,3-triazole-benzofused molecular hybrids have been investigated as potential agents against SARS-CoV-2 variants. mdpi.com Docking studies and in vitro assays suggested these compounds could have a potent antiviral effect against SARS-CoV-2 and its Omicron variant, potentially by inhibiting key viral enzymes. mdpi.com

Antitubercular Research: Derivatives of 1,2,3-triazole have emerged as promising candidates in the search for new antitubercular agents. A library of these compounds, synthesized via click chemistry, was tested against Mycobacterium tuberculosis (MTB) H37Ra. rsc.org Several derivatives were found to be effective inhibitors of MTB. rsc.org Molecular docking studies suggest that these compounds may exert their effect by binding to the DprE1 enzyme of MTB, a critical component in the synthesis of the mycobacterial cell wall. rsc.org Other studies have noted that the introduction of electron-withdrawing groups onto the triazole scaffold can enhance antimycobacterial activity. jocpr.com For instance, some derivatives have shown activity against Mycobacterium smegmatis. jocpr.com

| Activity | Target Organism/Virus | Proposed Mechanism/Key Finding | Reference |

|---|---|---|---|

| Antiviral | SARS-CoV-2 and Omicron Variant | Inhibition of key viral enzymes by 1,2,3-triazole-benzofused hybrids. | mdpi.com |

| Antitubercular | Mycobacterium tuberculosis (MTB) | Inhibition of the DprE1 enzyme, disrupting cell wall synthesis. | rsc.org |

| Antitubercular | Mycobacterium smegmatis | Conversion of a carbothioamide moiety into a 5-mercapto-1,3,4-oxadiazole nucleus increased activity. | jocpr.com |

Anti-inflammatory Mechanism Research

Triazole derivatives have been extensively studied for their anti-inflammatory properties. A primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.gov These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes.

Research has shown that various 1,2,4-triazole derivatives can act as potent and selective COX-2 inhibitors. nih.gov This selectivity is a desirable trait, as COX-1 is involved in protecting the stomach lining, and its inhibition can lead to gastrointestinal side effects. By selectively targeting COX-2, which is upregulated during inflammation, these compounds can reduce inflammation with a potentially lower risk of such side effects. nih.gov Studies on 3-substituted-4-amino-5-mercapto-1,2,4-triazoles have demonstrated a moderate degree of anti-inflammatory activity in carrageenan-induced rat paw edema models. nih.gov Furthermore, the bioisosteric replacement of an amide group in phenacetin (B1679774) with a 1,2,3-triazole ring resulted in conjugates with enhanced anti-inflammatory potential. nih.gov

Structural Requirements for Biological Activity (SAR)

The biological activity of triazole compounds is highly dependent on their specific chemical structure. Structure-Activity Relationship (SAR) studies aim to identify the chemical features responsible for their therapeutic effects.

For antitubercular activity, SAR studies have indicated that the presence of a hydrogen atom at the 4-position of the triazole ring may be necessary for receptor interaction. jocpr.com Additionally, substitutions on an attached phenyl ring can significantly influence activity, with electron-withdrawing groups like dinitro and trifluoromethyl often leading to reduced Minimum Inhibitory Concentrations (MICs). jocpr.com In the context of antibacterial action, analysis of 4-(substituted acetylamino)-3-mercapto-5-(4-substituted phenyl)-1,2,4-triazoles suggested that having a 4-methoxyphenyl (B3050149) group at the 5-position of the triazole ring is preferable. mdpi.com The replacement of a photoisomerisable trans-butadiene bridge in a known imaging agent with a 1,2,3-triazole moiety was explored for visualizing protein aggregates in Alzheimer's disease, highlighting the triazole's role in modulating binding affinity and specificity. rsc.org

Bioisosteric Replacements and Their Effects

The 1,2,3-triazole ring is recognized as an effective bioisostere, a chemical substituent that can replace another functional group without significantly altering the molecule's biological activity, and often improving its pharmacological profile. It is frequently used to replace the amide bond. nih.govnih.gov This substitution is advantageous because the triazole ring is generally more resistant to metabolic degradation by amidase enzymes than the amide bond, potentially leading to improved pharmacokinetic properties. chemrxiv.org

Studies have shown that replacing an amide with a 1,2,3-triazole can yield compounds with superior efficacy and reduced toxicity. nih.gov For example, this strategy produced phenacetin-triazole conjugates with better anti-inflammatory and analgesic potential than the parent drug. nih.gov The 1,2,3-triazole scaffold can also serve as a bioisostere for other groups, such as the carboxylic acid moiety, offering a way to modulate acidity and direct substituents in specific vectors to enhance binding affinity. unito.it Depending on the substitution pattern, 1,4-disubstituted triazoles can mimic trans-amide bonds, while 1,5-disubstituted triazoles can act as mimics of cis-amide bonds. nih.gov

Hydrogen Bonding and Metal Chelation Roles

The nitrogen atoms within the triazole ring act as hydrogen bond acceptors, while the C-H bond on the ring can serve as a hydrogen bond donor. ajol.inforsc.org These hydrogen bonding interactions are critical for the binding of triazole-containing molecules to their biological targets, such as enzyme active sites. nih.govrsc.org For example, the binding of triazole glycosides to bacterial targets is thought to be enhanced by hydrogen bonding interactions, contributing to their antimicrobial effect. nih.gov

The mercapto (-SH) group present in 5-mercaptotriazoles introduces the ability to chelate metal ions. The thiol group can deprotonate, allowing the sulfur atom to form strong coordinate bonds with various metal ions, including Co(II), Ni(II), Cu(II), and Zn(II). jetir.org This metal-chelating property is fundamental to the mechanism of certain enzymes and can be a target for drug design. Equilibrium studies with 3-mercapto-1,2,4-triazole have confirmed the presence of a dissociable proton from the thiol group and the formation of 1:1 complexes with metal ions, a property that is significant for its biological and analytical applications. jetir.org

Stability Studies in Biological Contexts

Detailed non-clinical research studies specifically investigating the stability of 5-Mercapto-1,2,3-triazole monosodium salt in various biological contexts, such as plasma, serum, or in the presence of metabolic enzymes, are not extensively available in the public domain. The existing body of research primarily focuses on the synthesis, chemical properties, and applications of this compound and related triazole derivatives in fields like materials science and as building blocks for more complex molecules. chemimpex.com